ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate
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Overview
Description
Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a glycinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The subsequent steps involve the formation of the pyrrolidine ring and the attachment of the glycinate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on cell signaling and metabolism.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Shares the indole moiety and has similar biological activities.
Melatonin: Contains an indole ring and is known for its role in regulating sleep-wake cycles.
Uniqueness
Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate is unique due to its combination of the indole moiety with a pyrrolidine ring and a glycinate ester. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22FN3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H22FN3O4/c1-2-27-18(25)10-22-19(26)13-7-17(24)23(11-13)6-5-12-9-21-16-4-3-14(20)8-15(12)16/h3-4,8-9,13,21H,2,5-7,10-11H2,1H3,(H,22,26) |
InChI Key |
NJVRRAWDQZUHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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